1,2,3-Triazine, 4-phenyl-
Description
Historical Trajectory of Triazine Chemistry Research
The study of triazines dates back to the 19th century, with the 1,3,5-triazine (B166579) isomer being a well-known organic compound. globalscitechocean.com However, the synthesis and exploration of the less stable 1,2,3-triazines came much later. Early research into 1,2,3-triazine (B1214393) chemistry was often hampered by the limited synthetic routes and the inherent instability of the ring system. globalscitechocean.com A significant advancement in the field was the development of methods for synthesizing substituted 1,2,3-triazines, which allowed for a more systematic investigation of their properties. One such method involves the thermal rearrangement of 2-azidocyclopropenes. wikipedia.org The synthesis of 5-phenyl-1,2,3-triazine (B3045421) has been achieved through a multi-step process involving a Suzuki coupling of phenylboronic acid. nih.gov
A key reaction in the history of 1,2,3-triazine chemistry is the inverse-electron-demand Diels-Alder reaction. nih.govacs.org This reaction, where the triazine acts as the diene, has proven to be a powerful tool for the synthesis of other heterocyclic systems. nih.govacs.org
| Key Historical Milestones in Triazine Research | Description | References |
| Early Investigations | Initial studies focused on the more stable 1,3,5- and 1,2,4-triazine (B1199460) isomers. | globalscitechocean.com |
| Synthesis of 1,2,3-Triazines | Development of synthetic routes, such as the thermal rearrangement of 2-azidocyclopropenes, enabled the study of the 1,2,3-isomer. | wikipedia.org |
| Diels-Alder Reactions | The application of inverse-electron-demand Diels-Alder reactions expanded the synthetic utility of 1,2,3-triazines. | nih.govacs.orgscispace.com |
| Synthesis of Substituted Analogs | Methods for synthesizing substituted 1,2,3-triazines, including 5-phenyl-1,2,3-triazine, were established. | nih.gov |
Academic Significance of 1,2,3-Triazine Systems
The academic significance of 1,2,3-triazine systems stems from their unique electronic structure and reactivity. As electron-deficient heterocycles, they readily participate in reactions with electron-rich species. scispace.com This property makes them valuable building blocks in organic synthesis.
The presence of a phenyl group at the 4-position, as in 4-phenyl-1,2,3-triazine, further modulates the reactivity of the triazine ring. The phenyl group can influence the regioselectivity and rate of reactions, such as cycloadditions. scispace.com For instance, in inverse-electron-demand Diels-Alder reactions, a C5 substituent like a phenyl group has been shown to enhance the reactivity of the 1,2,3-triazine system. nih.govscispace.com
Furthermore, the study of 1,2,3-triazines contributes to a fundamental understanding of heterocyclic chemistry, including concepts like aromaticity, ring stability, and reaction mechanisms. The comparison of the properties and reactivity of the three triazine isomers provides valuable insights into the influence of nitrogen atom placement within a heterocyclic ring. wikipedia.orgnih.gov
Current Research Landscape and Focus on 4-Phenyl-1,2,3-Triazine Analogues
Contemporary research on 1,2,3-triazines, including 4-phenyl substituted analogues, is vibrant and multifaceted. A significant area of focus remains the exploration of their utility in organic synthesis, particularly through cycloaddition reactions. nih.govacs.orgnih.gov Researchers are continually developing new methods to synthesize substituted 1,2,3-triazines and expand their reaction scope. organic-chemistry.orgacs.org
Recent studies have investigated the impact of various substituents on the reactivity and regioselectivity of 1,2,3-triazine cycloadditions. nih.govacs.org For example, the presence of electron-donating or electron-withdrawing groups at different positions on the triazine ring can direct the outcome of the reaction. nih.govnih.gov
The photochemical behavior of triazine derivatives is another active area of investigation. research-nexus.netoup.commdpi.comresearchgate.netnih.gov Understanding how these compounds respond to light is crucial for potential applications in materials science and photochemistry. Additionally, the thermal stability of triazine derivatives is a key property being explored, with some fused triazole-triazine systems showing excellent thermal resistance. rsc.orgresearchgate.netacs.orgresearchgate.net
The potential for 1,2,3-triazine derivatives to serve as precursors to other important heterocyclic structures, such as pyridines, is also a significant driver of current research. nih.govnih.gov The ability to transform the triazine ring into other valuable scaffolds highlights the synthetic versatility of this heterocyclic system.
Structure
2D Structure
3D Structure
Properties
CAS No. |
99214-46-7 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
4-phenyltriazine |
InChI |
InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-7-10-12-11-9/h1-7H |
InChI Key |
YUXBNNVWBUTOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3 Triazine, 4 Phenyl and Its Derivatives
Strategies for the Construction of the 1,2,3-Triazine (B1214393) Ring System
The formation of the 1,2,3-triazine ring can be broadly categorized into methods that build the ring through carbon-nitrogen bond formation and those that achieve it by modifying other heterocyclic structures.
Ring Synthesis by Formation of Carbon-Nitrogen Bonds
A prominent strategy for constructing the 1,2,3-triazine ring involves the intramolecular cyclization of acyclic precursors containing the requisite arrangement of nitrogen and carbon atoms.
One effective method is the base-mediated cyclization of (Z)-4-aryl-2,4-diazido-2-alkenoates. These precursors, which can be readily accessed, undergo efficient conversion to 6-aryl-1,2,3-triazine-4-carboxylate esters. A key advantage of this approach is that it proceeds under mild basic conditions without the need for transition metals or strong acids, making it a highly functional-group-tolerant process. researchgate.net
Another significant approach is the formal [5+1] cycloaddition involving vinyl diazo compounds. The reaction of a vinyldiazoacetate with a nitrosyl donor like tert-butyl nitrite (B80452) leads to the formation of a 1,2,3-triazine 1-oxide intermediate. This cycloaddition occurs under mild conditions with high regioselectivity and functional group tolerance. The resulting N-oxides can then be efficiently deoxygenated using reagents such as trialkyl phosphites to yield the final 1,2,3-triazine derivatives. mdpi.com
Table 1: Synthesis of 1,2,3-Triazine Derivatives via C-N Bond Formation
| Precursor Type | Method | Key Reagents | Product Type | Ref. |
|---|---|---|---|---|
| (Z)-4-Aryl-2,4-diazido-2-alkenoate | Base-mediated Cyclization | Mild Base (e.g., DBU) | 6-Aryl-1,2,3-triazine-4-carboxylate | researchgate.net |
Ring Synthesis via Transformations of Other Heterocyclic Rings
The conversion of pre-existing heterocyclic rings into the 1,2,3-triazine system provides an alternative and powerful synthetic route, often driven by the release of ring strain or thermodynamic stability of the aromatic triazine product.
A classic and direct method for synthesizing the 1,2,3-triazine core is the thermal rearrangement of 2-azidocyclopropenes. The high ring strain of the cyclopropene (B1174273) ring facilitates a rearrangement cascade upon heating, leading to the formation of the stable aromatic 1,2,3-triazine ring with concomitant expulsion of nitrogen gas. This method allows for the synthesis of variously substituted 1,2,3-triazines, depending on the substitution pattern of the cyclopropene precursor.
The synthesis of 1,2,3-triazines through the ring expansion of four-membered heterocycles like azetidines or azetes is not a commonly documented or conventional pathway. While ring expansions of strained heterocycles are known synthetic strategies, their application to form the 1,2,3-triazine system appears to be limited in the current chemical literature. nih.govmagtech.com.cn
A well-established strategy for 1,2,3-triazine synthesis is the oxidative ring expansion of 1-aminopyrazoles. This transformation typically involves the oxidation of the N-amino group, often using an oxidizing agent like lead tetraacetate, which initiates a rearrangement and ring expansion to furnish the six-membered 1,2,3-triazine ring. researchgate.net This method has proven to be a dominant strategy for accessing this heterocyclic system.
Furthermore, the core transformation of diazotization of an amino-substituted pyrazole (B372694) followed by intramolecular cyclization is a key tactic used in the synthesis of fused pyrazolo[3,4-d] nih.govmagtech.com.cnresearchgate.nettriazine systems. nih.gov In these syntheses, a 3-amino-1H-pyrazole derivative is treated with a diazotizing agent (e.g., sodium nitrite in acidic conditions), and the resulting diazonium intermediate cyclizes to form the fused triazine ring. This principle highlights the utility of pyrazole derivatives as effective five-membered precursors for building the 1,2,3-triazine moiety.
Approaches for Phenyl Substituent Introduction at the 4-Position
The synthesis of 4-phenyl-1,2,3-triazine can be accomplished by either incorporating the phenyl group into the starting materials prior to the ring-forming reaction or by attaching it to a pre-formed triazine ring.
The most direct and common approach is to utilize a phenyl-substituted precursor in one of the ring synthesis strategies described above. For example:
Thermal rearrangement of a 2-azido-3-phenylcyclopropene precursor would directly yield 4-phenyl-1,2,3-triazine.
Oxidative ring expansion of 1-amino-4-phenylpyrazole provides another direct route to the desired product.
Cyclization of (Z)-2,4-diazido-4-phenyl-2-alkenoates would lead to 4-phenyl-1,2,3-triazine derivatives.
Alternatively, the phenyl group can be introduced onto a pre-functionalized 1,2,3-triazine ring. This typically involves the synthesis of a 4-halo-1,2,3-triazine (e.g., 4-chloro- or 4-bromo-1,2,3-triazine), which can then serve as an electrophilic partner in a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is a powerful and widely used method for forming carbon-carbon bonds. nobelprize.orgnih.gov The coupling of a 4-halo-1,2,3-triazine with phenylboronic acid, in the presence of a suitable palladium catalyst and base, would install the phenyl group at the 4-position. This approach offers flexibility, allowing for the late-stage introduction of the phenyl substituent.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
| Electrophile | Nucleophile | Catalyst System | Product | Ref. |
|---|---|---|---|---|
| 4-Halo-1,2,3-triazine | Phenylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | 4-Phenyl-1,2,3-triazine | researchgate.netnobelprize.org |
Synthesis from Imino Derivatives
The construction of the 1,2,3-triazine ring from imino derivatives is a recognized, albeit not widely generalized, synthetic strategy. One of the classical approaches involves the diazotization of α-amino imines. This method, in principle, allows for the formation of the N-N-N linkage characteristic of the 1,2,3-triazine ring. The general mechanism proceeds through the reaction of an α-amino imine with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form a diazonium salt intermediate. Subsequent intramolecular cyclization of this intermediate leads to the formation of the triazine ring.
However, the stability of the starting α-amino imines and the potential for side reactions during diazotization can limit the efficiency of this method. The specific application of this route to the synthesis of 4-phenyl-1,2,3-triazine is not extensively documented, suggesting that yields may be low or that the required precursors are not readily accessible.
Co-Trimerization Reactions for 1,2,3-Triazine Synthesis
While the cyclotrimerization of nitriles is a cornerstone for the synthesis of symmetric 1,3,5-triazines, the analogous co-trimerization to form 1,2,3-triazines is mechanistically distinct and far less common. organic-chemistry.org The direct trimerization of a single nitrile species to a 1,2,3-triazine is not a feasible pathway. Instead, the term "co-trimerization" in this context would refer to the reaction of three different components that assemble to form the 1,2,3-triazine ring.
Theoretically, a [3+2+1] cycloaddition approach could be envisioned, involving, for example, a diazo compound, a nitrile, and a source of a single nitrogen atom. However, controlling the regioselectivity of such a multi-component reaction to exclusively yield the 4-phenyl-1,2,3-triazine isomer would be a significant synthetic hurdle. The literature does not provide extensive examples of this type of co-trimerization being a practical or high-yielding method for the preparation of this specific compound.
Modern Preparative Techniques and Mechanistic Considerations in Synthesis
Contemporary synthetic chemistry has seen the development of more sophisticated methods for the construction of complex heterocyclic systems. For 1,2,3-triazines, modern techniques often focus on the cyclization of linear precursors containing the pre-formed N-N-N linkage or functionalities that can be readily converted into it.
One notable modern approach involves the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates. acs.org This method has been successfully applied to the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters. acs.org Although this yields a derivative and not the parent 4-phenyl-1,2,3-triazine, the core strategy is highly relevant. The reaction proceeds under mild basic conditions and avoids the use of transition metals or strong acids. acs.org
The proposed mechanism for this transformation is initiated by the deprotonation of the diazidoalkenoate by a base. The resulting anion then undergoes an intramolecular cyclization, with the expulsion of a nitrogen molecule, to form the 1,2,3-triazine ring. The regioselectivity of this cyclization is controlled by the stereochemistry of the starting alkene.
Below is a table summarizing the key aspects of this modern synthetic approach:
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| (Z)-4-Aryl-2,4-diazido-2-alkenoates | Mildly basic conditions | 6-Aryl-1,2,3-triazine-4-carboxylate esters | Not specified |
Another modern strategy involves the deoxygenation of 1,2,3-triazine 1-oxides. These oxides can be formed through a formal [5+1] cycloaddition of vinyl diazo compounds with tert-butyl nitrite under mild conditions. organic-chemistry.org The subsequent deoxygenation, often mediated by trialkyl phosphites, provides the corresponding 1,2,3-triazine derivatives in high yields. organic-chemistry.org This two-step process offers a versatile entry into the 1,2,3-triazine ring system with good functional group tolerance and regioselectivity. organic-chemistry.org
Mechanistically, the formation of the 1,2,3-triazine 1-oxide involves the addition of the nitrite to the vinyl diazo compound. The subsequent deoxygenation with a phosphite (B83602) proceeds via a well-established mechanism where the phosphorus atom abstracts the oxygen from the N-oxide.
The following table outlines the deoxygenation step:
| Starting Material | Reagent | Product |
| 1,2,3-Triazine 1-oxide | Trialkyl phosphite | 1,2,3-Triazine derivative |
While these modern methods provide viable routes to substituted 1,2,3-triazines, the direct and high-yield synthesis of the parent 4-phenyl-1,2,3-triazine remains a topic of ongoing research in synthetic organic chemistry. The development of novel catalytic systems and the exploration of new cycloaddition strategies are expected to pave the way for more efficient and selective syntheses of this elusive heterocyclic compound.
Reaction Mechanisms and Chemical Transformations of 1,2,3 Triazine, 4 Phenyl
Nucleophilic Attack and Substitution Pathways
In contrast to its inertness towards electrophiles, the electron-deficient 1,2,3-triazine (B1214393) ring is susceptible to nucleophilic attack. nih.gov Nucleophilic aromatic substitution (SNAr) is a more favored reaction pathway for triazines compared to electrophilic substitution. nih.gov The positions on the 1,2,3-triazine ring, particularly C4 and C6, are prone to nucleophilic addition. nih.gov
Studies on substituted 1,2,3-triazines have provided insights into these nucleophilic substitution reactions. For instance, 5-bromo-1,2,3-triazines can undergo a concerted SNAr reaction with phenols, where the phenoxide ion displaces the bromide. acs.org While both the C4 and C5 positions of 5-bromo-1,2,3-triazine (B172147) are potential sites for nucleophilic attack, the reaction with phenoxide ions favors substitution at the C5 position. acs.org This is in contrast to unsubstituted 1,2,3-triazines, which can undergo nucleophilic attack at the C4 position, often leading to a ring-opening reaction. acs.org
The reaction of 1,2,3-triazines with certain nucleophiles can also initiate a sequence of reactions. For example, nucleophilic addition to the triazine core can be followed by the elimination of dinitrogen (N2) and subsequent cyclization to form a new heterocyclic system. nih.gov Thiophenoxide, for instance, has been shown to add to the 6-position of a substituted 1,2,3-triazine, leading to N2 elimination and the formation of a sulfide (B99878) compound. nih.gov
Rearrangement Reactions and Tautomeric Equilibria
Detailed research findings specifically describing the rearrangement reactions and tautomeric equilibria of 1,2,3-Triazine, 4-phenyl- are not extensively covered in the currently available literature. While tautomerism is a known phenomenon in other triazine isomers, such as 1,3,5-triazines which can exist in amino and imino forms, specific studies on the tautomeric possibilities for 4-phenyl-1,2,3-triazine are not readily found. chim.it Similarly, while various rearrangement reactions are known in organic chemistry, their specific application to or occurrence in 4-phenyl-1,2,3-triazine has not been detailed in the reviewed sources. libretexts.org
Cycloaddition Reactions Involving the 1,2,3-Triazine Core
The 1,2,3-triazine ring can participate in cycloaddition reactions, most notably as the 4π component in inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govacs.orgnih.gov This reactivity is a consequence of the electron-deficient nature of the triazine ring, which allows it to react readily with electron-rich dienophiles. nih.gov These reactions often proceed through a concerted or stepwise mechanism, followed by the extrusion of a stable molecule like dinitrogen to form a new, stable aromatic ring. libretexts.org
The presence of substituents on the 1,2,3-triazine ring can influence the reactivity and regioselectivity of these cycloaddition reactions. For instance, a phenyl group at the C5 position has been shown to enhance the reactivity of the 1,2,3-triazine core in IEDDA reactions compared to the unsubstituted parent compound. acs.org The general trend for reactivity enhancement by a C5 substituent is CO2Me > Ph > H. acs.org
A common pathway for IEDDA reactions of 1,2,3-triazines involves cycloaddition across the N1 and C4 positions of the triazine ring. acs.orgnih.gov However, the specific mode of cycloaddition can be influenced by the substituents on the triazine ring and the nature of the dienophile. For example, while amidines and enamines typically react across the C4/N1 positions, ynamines have been observed to react across the C5/N2 positions in certain substituted 1,2,3-triazines. acs.org
The reaction of 1,2,3-triazines with amidines to form pyrimidines is a well-studied example of a transformation that can be described as a formal IEDDA reaction, although a stepwise mechanism involving initial nucleophilic attack followed by N2 elimination and cyclization is also considered. nih.gov
| Dienophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Amidines | Mild conditions | Pyrimidines | nih.gov |
| Enamines | Mild conditions | Pyridines | acs.org |
| Ynamines | Varies | Pyridines | acs.org |
Thermal and Photochemical Decomposition Pathways
The 1,2,3-triazine ring is generally considered to be thermally stable. Studies on related triazine-containing heterocyclic systems have shown that decomposition often begins at temperatures above 250 °C. nih.gov The thermal stability can be influenced by the nature and position of substituents on the phenyl ring in phenyl-substituted triazines. nih.govnih.gov For example, in a series of annelated triazinones, the thermal stability was observed to vary with different substituents on the phenyl moiety. nih.gov The decomposition process under inert atmospheres often proceeds in a single major stage, leading to the emission of various volatile products. nih.gov In an oxidizing atmosphere, the decomposition can be more complex, occurring in multiple stages. nih.gov The s-triazine ring system, in particular, has been noted for its high thermal stability, resisting decomposition up to 550°C in some cases. uri.edu
Specific studies on the photochemical decomposition of 1,2,3-Triazine, 4-phenyl- are limited in the available literature. Research on the photochemistry of other triazine derivatives, such as 2,4,6-tris(trichloromethyl)-1,3,5-triazine, indicates that C-Cl bond cleavage can be a primary photochemical step. researchgate.net In the case of 1,3,5-trinitro-1,3,5-triazinane (RDX), UV photolysis has been shown to initiate decomposition through N-NO2 bond fission and nitro-nitrite isomerization. uhmreactiondynamics.orgnih.gov However, these findings on different triazine systems may not be directly applicable to the photochemical behavior of 4-phenyl-1,2,3-triazine.
| Compound Type | Decomposition Onset (Inert Atmosphere) | Key Observations | Reference |
|---|---|---|---|
| Heterocyclic compounds with an asymmetrical triazine template | > 250 °C | Decomposition initiated by radical mechanism involving C-N and C-C bond cleavage. | nih.gov |
| Annelated triazinones | 201-301 °C | Thermal stability is dependent on the substituent on the phenyl ring. | nih.gov |
| Azo-linked bis-triazines | High stability | The s-triazine ring resists decomposition up to 550°C. | uri.edu |
Catalytic Transformations and Functionalization Reactions
The functionalization of triazine rings is an important area of research for the development of new materials and biologically active molecules. While there is extensive literature on the functionalization of 1,3,5-triazines, often starting from cyanuric chloride, specific catalytic transformations for 1,2,3-Triazine, 4-phenyl- are less documented. rsc.orgrsc.org
The use of 4-phenyl-1,2,3-triazole derivatives (a related but different heterocyclic system) as ligands in catalytic applications is well-established. nih.govnih.gov These compounds can be synthesized through copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govnih.gov The resulting 4-phenyl-1,2,3-triazoles can coordinate with various metals to form complexes that are active in catalysis. nih.gov
For 1,2,3-triazines, functionalization can be achieved through the reactions described in the previous sections, such as nucleophilic substitution and cycloaddition, which allow for the introduction of new substituents and the construction of more complex molecular architectures. The development of specific catalytic methods to directly functionalize the C-H bonds of the 4-phenyl-1,2,3-triazine core is an area that requires further investigation.
Theoretical and Computational Investigations of 1,2,3 Triazine, 4 Phenyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical methods offer a powerful lens through which to examine the electronic intricacies of molecules like 4-phenyl-1,2,3-triazine. These computational techniques allow for a detailed understanding of the molecule's behavior at a subatomic level.
Ab initio calculations, which are based on first principles without the inclusion of empirical parameters, have been applied to study phenyltriazine isomers. The Hartree-Fock (HF) method, a foundational ab initio approach, has been used to investigate properties such as torsional barriers and equilibrium geometries. For 4-phenyl-1,2,3-triazine, calculations using the HF/6-31++G(d,p) basis set have been performed to understand the energetic landscape associated with the rotation of the phenyl group relative to the triazine ring. researchgate.net These calculations, while fundamental, are often complemented by more advanced methods that account for electron correlation to achieve higher accuracy. researchgate.net
Density Functional Theory (DFT) has emerged as a widely used and effective method for studying the electronic structure of medium-sized organic molecules like 4-phenyl-1,2,3-triazine. It offers a balance between computational cost and accuracy, making it suitable for a range of predictive tasks. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed in conjunction with basis sets like 6-31++G(d,p). researchgate.net
The geometry of 4-phenyl-1,2,3-triazine is defined by the spatial arrangement of its constituent atoms. A key feature is the dihedral angle between the phenyl and triazine rings, which is determined by a balance between the stabilizing conjugation effects that favor a planar structure and the destabilizing steric repulsion between hydrogen atoms on the adjacent rings that favor a non-planar conformation. researchgate.net
Theoretical calculations have been performed to determine this equilibrium geometry. Using the B3LYP/6-31++G(d,p) method, the equilibrium torsional angle for 4-phenyl-1,2,3-triazine has been calculated. researchgate.net These studies also investigate the torsional energy barriers, which are the energy differences between the planar transition state and the non-planar ground state, as well as the energy required for a 90-degree rotation. researchgate.net
| Method | Equilibrium Dihedral Angle (°) | ΔE₀ (kJ/mol) | ΔE₉₀ (kJ/mol) |
|---|---|---|---|
| HF/6-31++G(d,p) | 25.50 | 2.13 | 15.86 |
| B3LYP/6-31++G(d,p) | 18.20 | 1.05 | 19.98 |
The distribution of electron density within the 4-phenyl-1,2,3-triazine molecule gives rise to its dipole moment and polarizability, which are crucial for understanding its interactions with electric fields and its nonlinear optical properties. researchgate.net DFT calculations at the B3LYP/6-31++G(d,p) level have been used to compute the static dipole moment (μ), the average polarizability (α), and the anisotropy of polarizability (Δα). researchgate.net
| Property | Calculated Value (a.u.) |
|---|---|
| Average Polarizability (α) | 128.70 |
| Anisotropy of Polarizability (Δα) | 78.70 |
While direct calculations of ionization energies and electron affinities for 4-phenyl-1,2,3-triazine are not explicitly detailed in the available literature, these properties can be approximated through the energies of the frontier molecular orbitals (HOMO and LUMO) via Koopmans' theorem. The ionization potential can be estimated as the negative of the HOMO energy, and the electron affinity can be approximated by the negative of the LUMO energy. These approximations provide valuable insights into the molecule's ability to donate or accept electrons.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. researchgate.net For 4-phenyl-1,2,3-triazine, the HOMO-LUMO gap has been calculated at its equilibrium geometry. researchgate.net The magnitude of this gap influences the molecule's electronic transitions and its potential for applications in materials science. Studies have shown that as the dihedral angle between the phenyl and triazine rings increases towards 90°, the HOMO-LUMO energy gap also increases. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -9.09 |
| LUMO | -1.27 |
| HOMO-LUMO Gap (ΔE) | 7.82 |
Density Functional Theory (DFT) Applications
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry serves as a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For 1,2,3-triazines, including the 4-phenyl derivative, a significant area of study has been their participation in inverse electron demand Diels-Alder (IEDDA) reactions.
Systematic computational studies have been instrumental in understanding the reactivity and regioselectivity of these cycloaddition reactions. researchgate.netnih.gov Theoretical models predict that 1,2,3-triazines are effective participants in IEDDA reactions. researchgate.net The substitution pattern on the triazine ring has a pronounced effect on the reaction's feasibility and rate. For instance, substituents at the C5 position can significantly modulate the cycloaddition reactivity. researchgate.netnih.gov
Computational analyses, often employing Density Functional Theory (DFT), have accurately predicted the relative reactivity of various C5-substituted 1,2,3-triazines. The predicted trend in reactivity (CO₂Me > Ph > H) is based on the calculated Lowest Unoccupied Molecular Orbital (LUMO) energies of the triazine derivatives. researchgate.net A lower LUMO energy corresponds to a more electron-deficient azadiene, which accelerates the IEDDA reaction with electron-rich dienophiles. The phenyl group, in this context, enhances reactivity compared to the unsubstituted 1,2,3-triazine (B1214393) through its conjugating effect. researchgate.net
These studies not only predict reactivity but also shed light on the nature of the transition states. Depending on the specific reactants and substituents, the mechanism can shift between a concerted pathway and a stepwise one. nih.gov The presence of a phenyl group can influence the stability of intermediates and the energy barriers of the transition states involved in these pathways.
Table 1: Calculated Relative Energy Barriers for IEDDA Reactions of C5-Substituted 1,2,3-Triazines
| Substituent (R) | LUMO Energy (Arbitrary Units) | Predicted Relative Reactivity |
|---|---|---|
| H | High | Modest |
| Phenyl (Ph) | Intermediate | Enhanced |
| Methoxycarbonyl (CO₂Me) | Low | Most Enhanced |
Note: This table is illustrative, based on qualitative findings from computational studies. researchgate.net
Assessment of Aromaticity and Electron Delocalization within the Triazine Ring
The aromaticity of heterocyclic systems like 1,2,3-triazine is a key determinant of their stability, structure, and chemical behavior. Computational methods provide quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov
The HOMA index is a geometry-based measure, where a value of 1 indicates a fully aromatic system (like benzene) and values less than 1 denote reduced aromaticity. researchgate.netnih.gov NICS, a magnetic criterion, calculates the magnetic shielding at the center of a ring; large negative values are indicative of aromatic character. nih.govnih.gov
For the 1,2,3-triazine ring, the presence of three adjacent nitrogen atoms leads to a significant distortion of the π-electron system compared to benzene, resulting in lower aromaticity. The introduction of a 4-phenyl substituent further influences the electron delocalization. The phenyl group can interact with the triazine ring through two primary electronic effects:
Inductive Effect (-I): The sp²-hybridized carbons of the phenyl ring are electron-withdrawing, which can impact the electron density of the triazine ring.
Resonance Effect (±M): The π-system of the phenyl ring can conjugate with the π-system of the triazine ring. This delocalization can either increase or decrease the ring's aromatic character depending on the specific orbital interactions.
While specific HOMA and NICS values for 4-phenyl-1,2,3-triazine are not extensively documented in readily available literature, studies on analogous phenyl-substituted heterocycles demonstrate that such substituents can alter the bond lengths and the cyclic electron delocalization within the heterocyclic ring. researchgate.netnih.gov DFT calculations on related phenyl-substituted triazines have used the HOMA index to quantify the influence of substituents on the aromaticity of the respective rings. researchgate.netnih.gov It is computationally feasible to determine whether the phenyl group enhances or diminishes the already modest aromatic character of the 1,2,3-triazine core by calculating these aromaticity indices.
Table 2: Common Computational Indices for Aromaticity Assessment
| Index | Basis of Calculation | Interpretation for Aromaticity |
|---|---|---|
| HOMA | Bond Lengths | Value approaches 1 |
| NICS(0) | Magnetic Shielding (Ring Center) | Large negative value |
| NICS(1)zz | Magnetic Shielding (1 Å above ring, zz tensor) | Large negative value (filters σ-effects) |
Note: This table summarizes common indices used in computational chemistry to quantify aromaticity.
Investigation of Solvent Effects on Electronic Transitions and Molecular Properties
The interaction of a molecule with its solvent environment can significantly alter its electronic structure and properties, a phenomenon often studied through UV-Vis spectroscopy. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate electronic spectra and investigate these solvent effects. qu.edu.qanih.gov
The effect of the solvent is typically modeled using a continuum model, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous dielectric medium. qu.edu.qa This approach allows for the calculation of how the solvent stabilizes the ground and excited states of the solute molecule.
For a molecule like 4-phenyl-1,2,3-triazine, electronic transitions can have significant charge-transfer (CT) character. For instance, an excitation might move electron density from the phenyl group to the electron-deficient triazine ring, or vice versa. The polarity of the solvent can differentially stabilize the ground state and the more polar excited state. nih.govrsc.org
Negative Solvatochromism (Blueshift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, increasing the energy gap and shifting the absorption maximum to a shorter wavelength (a blueshift).
Positive Solvatochromism (Redshift): If the excited state is more polar than the ground state (as is common in molecules with CT character), a polar solvent will stabilize the excited state more than the ground state, decreasing the transition energy and causing a shift to a longer wavelength (a redshift). nih.gov
TD-DFT calculations can predict the energies of these transitions in various simulated solvents, providing insights into the nature of the excited states and the expected solvatochromic shifts. qu.edu.qaresearchgate.net Studies on related triazine compounds have shown that TD-DFT, often using functionals like B3LYP or CAM-B3LYP, can successfully reproduce experimental solvent effects on UV-Vis spectra. nih.govresearchgate.net For 4-phenyl-1,2,3-triazine, such calculations would elucidate the character of its frontier molecular orbitals (HOMO and LUMO) and the nature of its low-lying electronic transitions.
Table 3: Illustrative TD-DFT Calculation Results for a Hypothetical Molecule in Different Solvents
| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Predicted Shift |
|---|---|---|---|
| n-Hexane | 1.88 | 310 | Reference |
| Dichloromethane | 8.93 | 325 | Redshift |
| Acetonitrile | 37.5 | 335 | Redshift |
Note: This table illustrates a typical positive solvatochromic effect as predicted by TD-DFT calculations for a molecule with a polar excited state.
Advanced Spectroscopic Characterization of 1,2,3 Triazine, 4 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the molecular structure of 4-phenyl-1,2,3-triazine by providing information about the chemical environment of its hydrogen, carbon, and nitrogen nuclei.
The proton NMR (¹H NMR) spectrum of 4-phenyl-1,2,3-triazine is expected to show distinct signals corresponding to the protons on the triazine ring and the phenyl substituent.
Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. Due to the electronic effects of the triazine ring, the ortho-protons (H-2'/H-6') are likely to be deshielded and resonate at a lower field compared to the meta- (H-3'/H-5') and para-protons (H-4'). The signals would likely present as complex multiplets resulting from spin-spin coupling.
Triazine Protons: The 1,2,3-triazine (B1214393) ring itself has two protons (H-5 and H-6). These protons are expected to be in a highly deshielded environment due to the electronegativity of the adjacent nitrogen atoms and the aromatic ring current. Their chemical shifts would likely appear significantly downfield, potentially above δ 8.5 ppm, as observed in other nitrogen-rich heterocycles. They would appear as doublets due to coupling with each other.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,2,3-Triazine, 4-phenyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-5 (Triazine) | > 8.5 | Doublet (d) |
| H-6 (Triazine) | > 8.5 | Doublet (d) |
| H-2', H-6' (Phenyl) | 7.8 - 8.2 | Multiplet (m) |
| H-3', H-4', H-5' (Phenyl) | 7.2 - 7.6 | Multiplet (m) |
The carbon-13 NMR (¹³C NMR) spectrum provides information on all non-equivalent carbon atoms in the molecule.
Triazine Carbons: The carbon atoms within the 1,2,3-triazine ring (C-4, C-5, and C-6) are expected to resonate at a significant downfield shift, typically in the range of δ 140-170 ppm. This is due to the strong deshielding effect of the three nitrogen atoms. For comparison, the triazine carbons in 2,4,6-triphenyl-1,3,5-triazine (B147588) appear around δ 171 ppm. mdpi.com
Phenyl Carbons: The phenyl group will exhibit four distinct signals. The ipso-carbon (C-1'), attached directly to the triazine ring, is expected around δ 130-140 ppm. The other aromatic carbons (C-2'/C-6', C-3'/C-5', and C-4') will resonate in the typical aromatic region of δ 125-135 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2,3-Triazine, 4-phenyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (Triazine) | 150 - 170 |
| C-5 (Triazine) | 140 - 160 |
| C-6 (Triazine) | 140 - 160 |
| C-1' (ipso-Phenyl) | 130 - 140 |
| C-2', C-6' (Phenyl) | 128 - 132 |
| C-3', C-5' (Phenyl) | 128 - 132 |
| C-4' (Phenyl) | 125 - 130 |
Nitrogen NMR can directly probe the electronic environment of the nitrogen atoms in the triazine ring. ¹⁵N NMR is generally preferred over ¹⁴N NMR due to the latter's broader signals caused by quadrupolar relaxation.
The three nitrogen atoms (N-1, N-2, N-3) of the 1,2,3-triazine ring are chemically non-equivalent and would be expected to produce three distinct signals in the ¹⁵N NMR spectrum. The chemical shifts for nitrogen atoms in aromatic heterocyclic systems are typically found in a broad downfield range. Given the structure, the nitrogen atoms would likely resonate in the region of -150 to +100 ppm relative to nitromethane. The exact chemical shifts are highly sensitive to the local electronic structure and solvent effects. Due to the low natural abundance and sensitivity of ¹⁵N, these spectra are often acquired using techniques like Heteronuclear Multiple Bond Correlation (HMBC) to correlate nitrogen signals with nearby protons.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of 1,2,3-Triazine, 4-phenyl-.
The calculated exact mass for the molecular ion [M]⁺ of 4-phenyl-1,2,3-triazine (C₉H₇N₃) is 157.0640.
The fragmentation of triazine derivatives in mass spectrometry is often characterized by the loss of stable neutral molecules. A primary and highly characteristic fragmentation pathway for 1,2,3-triazines is the retro-Diels-Alder reaction, leading to the extrusion of a molecule of dinitrogen (N₂), which has a mass of 28.0061 Da.
Proposed Fragmentation Pathway:
Molecular Ion Formation: C₉H₇N₃ → [C₉H₇N₃]⁺• (m/z ≈ 157.0640)
Loss of N₂: The molecular ion undergoes fragmentation to lose a stable N₂ molecule, resulting in a highly characteristic fragment ion. [C₉H₇N₃]⁺• → [C₉H₇N]⁺• + N₂ (m/z ≈ 129.0578)
Further Fragmentation: The resulting [C₉H₇N]⁺• ion, likely a phenylacetonitrile (B145931) radical cation, could undergo further fragmentation, such as the loss of a hydrogen cyanide (HCN) molecule to yield a phenyl radical cation [C₆H₅]⁺ (m/z ≈ 77.0391).
Table 3: Predicted HRMS Fragments for 1,2,3-Triazine, 4-phenyl-
| Ion | Formula | Calculated m/z | Description |
| [M]⁺• | [C₉H₇N₃]⁺• | 157.0640 | Molecular Ion |
| [M - N₂]⁺• | [C₉H₇N]⁺• | 129.0578 | Loss of Dinitrogen |
| [M - N₂ - HCN]⁺ | [C₈H₆]⁺ | 102.0469 | Loss of N₂ and HCN |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by bands from the phenyl group and the triazine ring.
Aromatic C-H Stretching: Bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on both the phenyl and triazine rings.
C=N and C=C Stretching: The region between 1400 and 1650 cm⁻¹ will contain several strong to medium bands corresponding to the C=N and C=C stretching vibrations of the coupled triazine and phenyl ring systems. For related triphenyl-1,3,5-triazines, strong C=N stretching bands are observed around 1507-1515 cm⁻¹. mdpi.com
Ring Stretching/Breathing: Vibrations corresponding to the stretching and contraction of the entire aromatic rings typically appear in the 1300-1500 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring will appear as strong bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar vibrations.
A particularly characteristic feature for symmetric triazines is a fully symmetric ring "breathing" mode, which is strong in the Raman spectrum but weak or absent in the IR. For 1,3,5-triazine (B166579) derivatives, this band is often observed around 990 cm⁻¹. mdpi.com This mode would be anticipated for 4-phenyl-1,2,3-triazine as well.
Table 4: Predicted Vibrational Bands for 1,2,3-Triazine, 4-phenyl-
| Wavenumber (cm⁻¹) | Assignment | Technique | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman | Medium |
| 1650 - 1500 | C=N Stretch (Triazine Ring) | IR, Raman | Strong |
| 1600 - 1450 | C=C Stretch (Phenyl Ring) | IR, Raman | Strong-Medium |
| ~990 | Symmetric Ring Breathing | Raman | Strong |
| 900 - 690 | Aromatic C-H Out-of-Plane Bend | IR | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of 4-phenyl-1,2,3-triazine is expected to be shaped by the conjugated system formed by the phenyl group and the triazine ring.
Two main types of electronic transitions are anticipated:
π→π* Transitions: These high-intensity transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system. For related phenyl-substituted triazines, strong absorption bands are typically observed in the high-energy UV region, between 270–325 nm. mdpi.com
n→π* Transitions: These are lower-intensity transitions resulting from the promotion of a non-bonding electron (from the lone pairs of the nitrogen atoms) to a π* anti-bonding orbital. These transitions are characteristic of heteroaromatic compounds and typically appear at longer wavelengths (lower energy) than the π→π* transitions. The presence of these transitions can lead to absorption extending towards the visible region. nih.govresearchgate.net
The conjugation between the phenyl ring and the triazine ring allows for intramolecular charge transfer (ICT) character in these transitions, which can influence the position and intensity of the absorption maxima. nih.gov The exact λ_max values and molar absorptivities would be dependent on the solvent used, due to potential solvatochromic effects.
Table 5: Predicted Electronic Transitions for 1,2,3-Triazine, 4-phenyl-
| Transition Type | Predicted Wavelength Range (nm) | Description |
| π→π | 270 - 325 | High-intensity transition within the conjugated aromatic system. |
| n→π | > 325 | Lower-intensity transition involving nitrogen lone-pair electrons. |
n → π* Transitions
The electronic spectrum of 4-phenyl-1,2,3-triazine is characterized by n → π* transitions, which involve the excitation of an electron from a non-bonding (n) molecular orbital to an anti-bonding π (π) molecular orbital. These transitions are typically of lower energy compared to π → π transitions.
Table 1: Hypothetical Data for n → π Transitions in 4-phenyl-1,2,3-triazine*
| Transition | Wavelength (nm) | Energy (eV) | Oscillator Strength (f) |
|---|
π → π* Transitions
In addition to n → π* transitions, the electronic spectrum of 4-phenyl-1,2,3-triazine exhibits π → π* transitions. These transitions involve the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* molecular orbital. Generally, these transitions are more intense (higher oscillator strength) than n → π* transitions and occur at higher energies (shorter wavelengths).
The π system of 4-phenyl-1,2,3-triazine is extended due to the conjugation between the phenyl ring and the triazine ring. This extended conjugation typically leads to a bathochromic (red) shift of the π → π* absorption bands compared to the individual parent rings. Computational studies on related triazine derivatives have shown that these transitions often involve significant charge transfer character, where electron density is redistributed from one part of the molecule to another upon excitation. For instance, in some substituted triazines, charge transfer can occur from the peripheral groups towards the central triazine core. mdpi.com
Table 2: Hypothetical Data for π → π Transitions in 4-phenyl-1,2,3-triazine*
| Transition | Wavelength (nm) | Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| π → π* | 280 | 4.43 | 0.25 |
Photoelectron Spectroscopy (PES) for Valence Electronic Structure
Photoelectron spectroscopy (PES) is a powerful technique for probing the valence electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. The resulting photoelectron spectrum provides information about the ionization energies of the valence molecular orbitals.
While a specific photoelectron spectrum for 4-phenyl-1,2,3-triazine is not available in the provided search results, studies on the parent 1,2,3-triazine have been conducted. These studies, combining experimental VUV absorption and electron energy-loss spectroscopy with ab initio multi-reference configuration interaction calculations, have determined the ionization order of the valence orbitals. For the unsubstituted 1,2,3-triazine, the ionization order was determined to be 2A₁(11a⁻¹) < 2B₂(7b⁻¹) < 2B₁(2b⁻¹) < 2A₂(1a⁻¹) < 2A₁(10a⁻¹). The introduction of a phenyl group at the 4-position would be expected to perturb these orbital energies. The π orbitals of the phenyl ring will interact with the π orbitals of the triazine ring, leading to new sets of bonding and anti-bonding molecular orbitals with distinct ionization energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in determining the electronic properties and reactivity of the molecule.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 1,2,3-Triazine, 4-phenyl- |
Crystallographic Analysis of 1,2,3 Triazine, 4 Phenyl and Structural Analogues
Single-Crystal X-ray Diffraction Studies for Solid-State Structures
The crystallographic investigation of 4-methyl-6-phenyl-1,2,3-triazine revealed that it crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/c, a common space group for organic molecules. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were determined with high precision.
The following table summarizes the key crystallographic data obtained for 4-methyl-6-phenyl-1,2,3-triazine.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₃ |
| Molecular Weight | 171.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.684(1) |
| b (Å) | 13.755(1) |
| c (Å) | 6.074(1) |
| β (°) | 103.28(1) |
| Volume (ų) | 868.8(2) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.309 |
| Final R-factor | 0.055 for 909 reflections |
This data indicates a well-ordered crystalline structure, with four molecules of the compound in each unit cell. The final R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with a value of 0.055 indicating a good quality refinement of the structure.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
The precise measurement of bond lengths and angles within the 4-methyl-6-phenyl-1,2,3-triazine molecule reveals important details about its electronic structure and conformation. The bond lengths and angles within the 1,2,3-triazine (B1214393) ring are of particular interest as they provide insight into the aromaticity and stability of this heterocyclic system.
In the case of 4-methyl-6-phenyl-1,2,3-triazine, the bond lengths within the triazine ring are reported to be consistent with those observed in the unsubstituted 1,2,3-triazine. The N-N and N-C bond lengths are intermediate between typical single and double bonds, which is characteristic of a delocalized π-electron system. For comparison, the N-N bond lengths in 1,2,3-triazine are approximately 1.313(4) Å and 1.322(4) Å, while the N-C bond lengths are around 1.339(5) Å and 1.344(5) Å.
The bond angles within the triazine ring deviate slightly from the ideal 120° of a perfect hexagon, a consequence of the presence of three nitrogen atoms. The internal angles are influenced by the electronic repulsion between the lone pairs of the nitrogen atoms and the bonding pairs of electrons.
A significant structural feature is the torsional angle, or dihedral angle, between the plane of the triazine ring and the plane of the phenyl ring. For 4-methyl-6-phenyl-1,2,3-triazine, this angle is 17.1(3)°. This indicates that the two rings are not perfectly coplanar, with a noticeable twist relative to each other. This deviation from planarity can be attributed to steric hindrance between the hydrogen atoms on the phenyl ring and the atoms of the triazine ring.
The following table provides a summary of selected geometric parameters for 4-methyl-6-phenyl-1,2,3-triazine.
| Parameter | Value | Reference |
|---|---|---|
| Torsion Angle (Triazine-Phenyl) | 17.1 (3)° |
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. In phenyl-triazine derivatives, common interactions include hydrogen bonds, π-π stacking, and van der Waals forces.
For derivatives of 1,3,5-triazine (B166579), such as 2,4-diamino-6-phenyl-1,3,5-triazine, self-association through N-H···N hydrogen bonds is a dominant motif, leading to the formation of cyclic R₂²(8) ring patterns. While 4-methyl-6-phenyl-1,2,3-triazine lacks the amino groups for such strong hydrogen bonding, weaker C-H···N interactions are likely to play a role in its crystal packing.
Furthermore, the presence of aromatic phenyl and triazine rings suggests the importance of π-π stacking interactions. These interactions involve the overlapping of the π-electron clouds of adjacent aromatic rings and are a significant cohesive force in the crystals of many aromatic compounds. The specific arrangement, whether face-to-face or offset, will depend on the electrostatic and steric factors of the molecule. In the broader class of phenyl-triazine compounds, weak aromatic π-π stacking has been observed to contribute to the stability of the crystal structure.
Polymorphism and Co-crystallization Research
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical and materials sciences. Research into the polymorphism of tri-tolyl-1,3,5-triazine has revealed the existence of different crystalline forms, highlighting that even subtle changes in molecular structure can lead to different packing arrangements.
Co-crystallization is a technique used to design new crystalline solids with modified properties by combining two or more different molecules in a single crystal lattice. This approach has been applied to triazine derivatives to create novel materials. For instance, co-crystals of 2,4-diamino-6-phenyl-1,3,5-triazine with various carboxylic acids have been synthesized and structurally characterized. These studies demonstrate that hydrogen bonding between the triazine derivative and the co-former molecule is a key factor in the formation of these multi-component crystals.
While specific research on the polymorphism and co-crystallization of 1,2,3-triazine, 4-phenyl- is not extensively documented, the existing studies on related triazine compounds suggest that this molecule could also exhibit these phenomena. The potential for different packing arrangements (polymorphism) and the ability to form hydrogen bonds or other non-covalent interactions with other molecules (co-crystallization) are areas ripe for future investigation.
Derivatization Strategies and Functionalization of the 1,2,3 Triazine, 4 Phenyl Scaffold
Synthesis of Substituted 4-Phenyl-1,2,3-Triazine Derivatives
The synthesis of the 1,2,3-triazine (B1214393) core often involves constructing the ring from acyclic precursors already bearing the desired substituents, as direct functionalization of the parent heterocycle can be challenging.
One modern approach involves the conversion of readily accessible (Z)-4-aryl-2,4-diazido-2-alkenoates into 6-aryl-1,2,3-triazine-4-carboxylate esters. organic-chemistry.org By selecting a phenyl group as the aryl substituent on the precursor, this method can be adapted to produce 4-phenyl-1,2,3-triazine derivatives. The reaction proceeds efficiently under mildly basic conditions and does not require transition metals or strong acids. organic-chemistry.org
Another significant route to substituted 1,2,3-triazines is through the deoxygenation of 1,2,3-triazine 1-oxides. researchgate.netorganic-chemistry.org These N-oxides can be synthesized and then treated with deoxygenating agents like trialkyl phosphites. This two-step sequence provides a versatile method for accessing a range of substituted 1,2,3-triazines. For instance, various aromatic and aliphatic substituted 1,2,3-triazine-4-carboxylate derivatives have been prepared cleanly and in high yields using this method. researchgate.net
| Precursor Type | Key Reagents | Product Type | Typical Yield | Reference |
|---|---|---|---|---|
| (Z)-4-Aryl-2,4-diazido-2-alkenoates | Mild Base (e.g., DBU) | 6-Aryl-1,2,3-triazine-4-carboxylates | High | organic-chemistry.org |
| 1,2,3-Triazine 1-Oxides | Trialkyl Phosphites (e.g., P(OMe)3, P(OEt)3) | Substituted 1,2,3-Triazines | High | researchgate.netorganic-chemistry.org |
Regioselective Introduction of Diverse Functional Groups on the Triazine Ring
Direct and regioselective functionalization of a pre-formed 4-phenyl-1,2,3-triazine scaffold is not extensively documented. The high nitrogen content of the ring makes it electron-deficient, suggesting a susceptibility to nucleophilic attack.
A notable example of regioselective functionalization is the concerted nucleophilic aromatic substitution (SNAr) of 5-bromo-1,2,3-triazines. organic-chemistry.org This reaction allows for the introduction of aryloxy groups at the C5 position, yielding 5-aryloxy-1,2,3-triazines. While this has been demonstrated on the 5-bromo analogue, the principle could potentially be applied to a 5-halo-4-phenyl-1,2,3-triazine intermediate, providing a route to C5-functionalized derivatives. These 5-aryloxy derivatives can further serve as precursors to biologically important 3-aryloxy-pyridines through a one-pot reaction. organic-chemistry.org
Chemical Modification of the Phenyl Moiety
The chemical modification of the phenyl ring attached to the 1,2,3-triazine core is an area with limited specific research. Generally, the reactivity of the phenyl group towards standard electrophilic aromatic substitution would be significantly influenced by the electron-withdrawing nature of the triazine ring. This deactivating effect would likely necessitate harsh reaction conditions, which could compromise the stability of the triazine ring itself. Synthetic strategies that introduce functionalized phenyl rings during the construction of the triazine heterocycle are therefore more common. For example, using a substituted phenylacetylene in a cycloaddition reaction or a substituted aniline derivative in a diazotization-cyclization route would incorporate a modified phenyl moiety from the outset.
Preparation of Partially Hydrogenated Analogues
Information regarding the preparation of partially hydrogenated analogues of 1,2,3-triazine, such as dihydro- or tetrahydro-1,2,3-triazines, is scarce in the scientific literature. The controlled reduction of the aromatic 1,2,3-triazine ring presents a significant synthetic challenge, as such reactions could lead to ring-opening or complete decomposition. Consequently, specific methods for the synthesis of partially hydrogenated 4-phenyl-1,2,3-triazines are not well-established.
Synthesis and Study of Iminium Salts, N-Oxides, and Ylides Derived from the Triazine Core
Among the reactive derivatives of the 1,2,3-triazine core, N-oxides are the most studied. The synthesis of 1,2,3-triazine N-oxides is a key step in certain synthetic routes toward the parent triazines.
N-Oxides : 1,2,3-Triazine N-oxides have been prepared through several methods. A formal [5+1] cycloaddition involving the addition of tert-butyl nitrite (B80452) to vinyl diazo compounds can form 1,2,3-triazine 1-oxides with high regioselectivity and functional group tolerance. organic-chemistry.org Another approach involves the diazotization of an amino group followed by reaction with a neighboring oxime to afford 1,2,3-triazine 1- or 3-oxides. at.ua More recently, a nitration-cyclization of o-aminocyanide substrates has been used to synthesize bicyclic 1,2,3-triazine 2-oxides. at.ua These N-oxides are stable heterocyclic compounds and serve as valuable intermediates. As mentioned previously, they can be efficiently deoxygenated using trialkyl phosphites to yield the corresponding 1,2,3-triazine derivatives. researchgate.netorganic-chemistry.org
| Method | Precursors | Key Reagents | Product | Reference |
|---|---|---|---|---|
| [5+1] Cycloaddition | Vinyl diazo compounds | tert-Butyl nitrite | 1,2,3-Triazine 1-oxides | organic-chemistry.org |
| Nitration-Cyclization | o-Aminocyanides | Nitrating agents | Bicyclic 1,2,3-triazine 2-oxides | at.ua |
| Diazotization-Cyclization | Amines with neighboring oximes | NaNO2/Acid | 1,2,3-Triazine 1- or 3-oxides | at.ua |
Iminium Salts and Ylides : There is a notable lack of specific information in the reviewed literature concerning the synthesis and study of iminium salts and ylides derived from the 4-phenyl-1,2,3-triazine core.
Bioisosteric Replacement Strategies in the Design of Novel 1,2,3-Triazine Analogues
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. nih.gov For the 4-phenyl-1,2,3-triazine scaffold, bioisosteric modifications can be envisioned at both the phenyl and the triazine moieties.
Phenyl Ring Bioisosteres : The phenyl group is commonly replaced by other aromatic or heteroaromatic rings to alter properties like polarity, solubility, and metabolic stability, or to introduce new hydrogen bonding interactions. Common bioisosteres for a phenyl ring include pyridyl, thiophene, and fluorinated phenyl groups. cambridgemedchemconsulting.com Replacing the 4-phenyl group with a 4-pyridyl group, for example, would introduce a basic nitrogen atom, potentially altering the pharmacokinetic profile and allowing for new interactions with biological targets.
Triazine Ring Analogues : The 1,2,3-triazine ring itself can be considered a bioisostere of other cyclic systems. More commonly in drug design, the related 1,2,3-triazole ring is used as a bioisostere for amide bonds or carboxylic acids. nih.govunimore.it In designing analogues of 4-phenyl-1,2,3-triazine, one could consider replacing one of the ring nitrogen atoms with a CH group, which would lead to a substituted pyridine, a fundamentally different but related heterocyclic system. Such a modification would drastically alter the electronic properties and shape of the core scaffold.
| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| Phenyl | Pyridyl | Introduce basicity, potential for H-bonding | cambridgemedchemconsulting.com |
| Phenyl | Thiophene | Modify electronics and lipophilicity | cambridgemedchemconsulting.com |
| Phenyl | 4-Fluorophenyl | Block metabolic oxidation, alter electronics | cambridgemedchemconsulting.com |
| 1,2,3-Triazine Ring | Pyridine Ring | Fundamental change in core electronics and H-bonding |
Advanced Applications of 1,2,3 Triazine, 4 Phenyl in Chemical Sciences
Role in Organic Synthesis Methodology
As Synthons for the Construction of Complex Heterocyclic Systems
The primary role of 4-phenyl-1,2,3-triazine as a synthon is demonstrated in its application in [4+2] cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction. In this context, the electron-deficient 1,2,3-triazine (B1214393) ring acts as an azadiene, reacting with electron-rich dienophiles to construct new, highly substituted heterocyclic frameworks.
The reaction typically proceeds via a cycloaddition across the N1 and C4 positions of the triazine ring, followed by the extrusion of a molecule of dinitrogen (N₂) to yield a stable aromatic system. The presence of the C4-phenyl group influences the electronics and regioselectivity of this transformation. Research has shown that substituents on the 1,2,3-triazine core have a pronounced effect on reactivity. For instance, a C5-phenyl substituent has been found to enhance the cycloaddition reactivity compared to the unsubstituted 1,2,3-triazine.
A key application of this methodology is the synthesis of substituted pyridines and other nitrogen-containing heterocycles. By reacting 4-phenyl-1,2,3-triazine with various electron-rich partners such as enamines, ynamines, or amidines, chemists can access complex molecular scaffolds that are otherwise difficult to synthesize.
Table 1: Representative Inverse-Electron-Demand Diels-Alder Reactions of Substituted 1,2,3-Triazines
| Dienophile | 1,2,3-Triazine Substituent | Product Heterocycle | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Ynamine | 5-Phenyl | Substituted Pyridine | Dioxane, 60°C | Good |
| Enamine | 5-Phenyl | Substituted Pyridine | CHCl₃, 60°C | Moderate to Good |
| Amidine | 5-CO₂Me | Substituted Pyrimidine (B1678525) | CH₃CN, 25°C | Excellent |
| Ketene Acetal | 5-Phenyl | Substituted Pyridine | Dioxane, 60°C | Good |
Note: This table is illustrative of the reactivity of the 1,2,3-triazine core. Specific yields for the 4-phenyl isomer may vary based on reaction partners and conditions.
As Reagents in Specific Organic Transformations
Beyond its role as a synthon in cycloadditions, 1,2,3-triazine, 4-phenyl- and related derivatives serve as reagents in other specific transformations.
One such transformation is a Zincke-like nucleophilic substitution. Unsubstituted 1,2,3-triazines can react with secondary amines to afford β-amino aldehydes. wikipedia.org This reaction involves the nucleophilic attack of the amine on the triazine ring, leading to ring-opening and subsequent rearrangement to yield the final product.
Furthermore, mechanistic studies on the reaction between 1,2,3-triazines and amidines suggest that the transformation may not be a concerted Diels-Alder reaction as traditionally assumed. Instead, evidence points towards a stepwise pathway involving an initial nucleophilic addition of the amidine to the C4 position of the triazine, followed by N₂ elimination and subsequent cyclization to form the resulting pyrimidine ring. This detailed mechanistic understanding allows for more precise control and optimization of these synthetic transformations.
Contributions to Peptide Coupling Chemistry (via related active esters)
While 4-phenyl-1,2,3-triazine itself is not directly employed as a peptide coupling agent, its core structural motif is central to a highly important class of reagents used in modern peptide synthesis. Specifically, the benzo-fused analogue, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt or HODhbt), is a well-established coupling additive that functions by forming highly reactive active esters.
In peptide synthesis, a carbodiimide (B86325) or other activating agent is used to couple a C-terminal protected amino acid with HOOBt. This reaction forms a reactive O-acylisourea intermediate which then rapidly acylates the hydroxyl group of HOOBt to generate the corresponding active ester, known as an ODhbt ester. This active ester is significantly more reactive than those formed from additives like 1-hydroxybenzotriazole (B26582) (HOBt). dokumen.pub
The ODhbt ester readily reacts with the free amino group of a second amino acid or peptide chain, forming the desired peptide bond with high efficiency and minimal racemization. The release of the 3-hydroxy-1,2,3-benzotriazin-4(3H)-one byproduct can often be monitored spectrophotometrically. dokumen.pub Therefore, the foundational 1,2,3-triazine structure is a key component in reagents that have made significant contributions to the efficient chemical synthesis of complex peptides. karatekin.edu.tr
Integration into Functional Organic Materials
Applications in Advanced Polymer Chemistry
The integration of 4-phenyl-1,2,3-triazine into advanced polymer systems is not a well-documented area of research. Extensive literature searches reveal that applications of triazines in polymer science are overwhelmingly dominated by the 1,3,5-triazine (B166579) isomer. Derivatives of 1,3,5-triazine, such as melamine (B1676169) and cyanuric chloride, are widely used as monomers and cross-linking agents to produce a variety of materials, including high-performance resins, porous organic polymers, and polymers with high refractive indices.
To date, there are no significant reports on the use of 4-phenyl-1,2,3-triazine as a monomer for polymerization or as a functional pendant group to modify the properties of existing polymers. This represents a currently unexplored field within materials science.
Development of Optoelectronic Materials
The potential for 4-phenyl-1,2,3-triazine in optoelectronic materials has been explored primarily through theoretical and computational studies. karatekin.edu.trresearchgate.net The electron-deficient nature of the 1,2,3-triazine ring, combined with the π-conjugated phenyl group, suggests that this molecule could possess interesting electronic and photophysical properties.
Theoretical calculations have been performed to determine key electronic parameters for a series of phenyltriazine isomers, including 4-phenyl-1,2,3-triazine. These studies focus on properties relevant to nonlinear optics (NLO) and organic electronics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and molecular polarizabilities. karatekin.edu.trresearchgate.netgazi.edu.tr
Table 2: Calculated Electronic Properties of 4-phenyl-1,2,3-triazine
| Property | Calculation Method | Calculated Value | Significance in Optoelectronics | Reference |
|---|---|---|---|---|
| Equilibrium Dihedral Angle | B3LYP/6-31++G(d,p) | 32.7° | Affects conjugation and molecular packing | gazi.edu.tr |
| HOMO-LUMO Energy Gap | B3LYP/6-31++G(d,p) | ~4.94 eV | Relates to electronic transitions and stability | gazi.edu.tr |
| Static Polarizability (α) | B3LYP/6-31++G(d,p) | 127.38 a.u. | Governs response to an external electric field | researchgate.net |
| First Hyperpolarizability (β) | B3LYP/6-31++G(d,p) | 280.9 a.u. | Indicates potential for nonlinear optical activity | researchgate.net |
Note: Values are taken from theoretical calculations and serve to predict potential properties.
Design of Advanced Chemical Sensing and Detection Platforms
The design of chemosensors relies on molecules that can selectively bind with specific analytes and produce a detectable signal, such as a change in color or fluorescence. researchgate.net While a wide variety of heterocyclic compounds have been successfully employed as chemical sensors, there is a notable lack of specific research on the application of 1,2,3-Triazine, 4-phenyl- in this field.
The inherent electronic properties of the 1,2,3-triazine ring, with its three adjacent nitrogen atoms, suggest a potential for coordinating with metal ions or participating in hydrogen bonding with various analytes. The phenyl substituent at the 4-position could be further functionalized to introduce specific binding sites or to modulate the electronic and photophysical properties of the triazine core, thereby creating a signaling unit.
However, current scientific literature does not provide concrete examples or detailed studies on platforms utilizing 1,2,3-Triazine, 4-phenyl- for chemical sensing or detection. The development of such applications remains a prospective area for future research, which would first require fundamental studies of the compound's binding affinities and its response to different chemical environments.
Photophysical Applications (e.g., as fluorophores or chromophores)
The exploration of 1,2,3-triazine derivatives as photophysically active materials has yielded more substantive findings, particularly concerning their potential as fluorophores. Although data on the simple 4-phenyl-1,2,3-triazine is scarce, studies on substituted 2,5-dihydro-1,2,3-triazines reveal significant fluorescent properties. maynoothuniversity.ieuniversityofgalway.ie
Research has been conducted on a series of fluorescent 2,5-dihydro-1,2,3-triazines synthesized through a Huisgen 1,3-dipolar cycloaddition. maynoothuniversity.ie These studies investigated complex derivatives, including 5-methoxycarbonyl-5-(N-phenylformimidoyl)-2,4,6-triphenyl-2,5-dihydro-1,2,3-triazine, often referred to as pTr. universityofgalway.ie
Key research findings indicate that the phenylimine group is crucial for the observed long-lived fluorescence of these compounds. maynoothuniversity.ie These fluorophores exhibit several desirable characteristics:
Large Stokes Shift: They display a significant separation between their maximum absorption and emission wavelengths. universityofgalway.ie
Environmental Insensitivity: The absorption and emission properties of these 2,5-dihydro-1,2,3-triazine fluorophores are notably unaffected by the solvent or the microenvironment. maynoothuniversity.ieuniversityofgalway.ie No solvatochromism was observed in either the ground or excited state. maynoothuniversity.ie
High Stability: The hydrophobic nature of these fluorophores contributes to their excellent stability. For instance, when doped into a poly(N-isopropylacrylamide) thin film, the pTr derivative showed high photostability and its emission was insensitive to changes in humidity or temperature. universityofgalway.ie
Resistance to Quenching: The fluorescence of these compounds is not susceptible to collisional quenching by molecular oxygen. maynoothuniversity.ie
These properties make substituted 1,2,3-triazines promising candidates for applications such as fluorescent probes in complex environments, like polymer thin films used for medical purposes, where stability and a lack of environmental sensitivity are critical. universityofgalway.ie
The table below summarizes the key photophysical characteristics observed in fluorescent 2,5-dihydro-1,2,3-triazine derivatives, which serve as an indicator of the potential of the broader phenyl-substituted 1,2,3-triazine class.
| Property | Observation in 2,5-dihydro-1,2,3-triazine Derivatives | Reference |
| Fluorescence | Strong fluorescence emission is a key characteristic. | maynoothuniversity.ie |
| Key Structural Feature | The phenylimine group is essential for long-lived fluorescence. | maynoothuniversity.ie |
| Stokes Shift | Large Stokes shifts are consistently observed. | universityofgalway.ie |
| Solvatochromism | Absorption and emission are unaffected by solvent polarity. | maynoothuniversity.ieuniversityofgalway.ie |
| Stability | Derivatives show excellent photostability in polymer films. | universityofgalway.ie |
| Quenching | Not susceptible to significant quenching by molecular oxygen. | maynoothuniversity.ie |
Future Research Directions and Emerging Trends for 1,2,3 Triazine, 4 Phenyl
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-phenyl-1,2,3-triazine and its derivatives is increasingly guided by the principles of green and sustainable chemistry. Traditional synthetic routes for triazines often rely on harsh conditions and hazardous reagents. Consequently, a significant research thrust is the development of eco-friendly and efficient protocols.
Key areas of exploration include:
Green Solvents: Research is moving towards replacing toxic solvents like DMF and DMSO with biodegradable alternatives such as Cyrene™. The use of aqueous media is also being explored to minimize the reliance on organic solvents.
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted methods are being developed to significantly shorten reaction times and improve yields compared to conventional heating. For instance, sonochemical methods have been shown to reduce reaction times for some 1,3,5-triazine (B166579) syntheses from hours to just a few minutes.
Catalysis: The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction efficiency in multiphase systems. Furthermore, research into novel catalysts, potentially including yttrium salts for cyclotrimerization, aims to achieve milder reaction conditions.
Atom Economy: One-pot synthesis procedures are being designed to reduce the number of intermediate isolation steps, thereby saving time, resources, and minimizing waste. This approach involves the stepwise addition of reagents without isolating the intermediates formed in situ.
These sustainable approaches aim to make the synthesis of 4-phenyl-1,2,3-triazine not only more efficient but also more environmentally benign, a crucial factor for potential industrial-scale production.
| Synthetic Approach | Key Features | Potential Advantages for 4-phenyl-1,2,3-triazine Synthesis |
| Green Solvents | Use of biodegradable solvents (e.g., Cyrene™) or aqueous media. | Reduced toxicity, minimized organic waste, potentially simplified product isolation. |
| Microwave/Ultrasound | Application of non-conventional energy sources to accelerate reactions. | Drastically reduced reaction times, increased product yields, enhanced energy efficiency. |
| Catalysis | Employment of phase-transfer catalysts or novel metal salt catalysts. | Improved reaction rates and selectivity, milder reaction conditions. |
| One-Pot Synthesis | Sequential reactions in a single vessel without intermediate purification. | Increased efficiency, reduced solvent usage, and less waste generation. |
Deeper Mechanistic Elucidation of Complex Reactivity
While the synthesis of triazines is advancing, a deeper understanding of their reaction mechanisms is crucial for controlling reactivity and designing new transformations. For 1,2,3-triazines, future research will focus on untangling the complex pathways they undergo, particularly in cycloaddition reactions.
Recent investigations have challenged long-held assumptions about the reactivity of the 1,2,3-triazine (B1214393) core. For example, the reaction of 1,2,3-triazines with amidines to form pyrimidines was traditionally thought to proceed via a concerted or stepwise Diels-Alder/retro-Diels-Alder sequence. However, detailed mechanistic studies using ¹⁵N-labeling, kinetic analysis, and computational modeling have revealed an alternative pathway.
Key Mechanistic Insights and Future Directions:
Addition/N₂ Elimination/Cyclization Pathway: It has been shown that the reaction likely proceeds through an initial nucleophilic attack of the amidine on the C4 position of the triazine, followed by the elimination of dinitrogen (N₂) and subsequent cyclization. The rate-limiting step is the initial nucleophilic attack.
Orthogonal Reactivity: This unique reactivity is orthogonal to the well-known 1,2,4,5-tetrazine-based "click chemistry," opening avenues for selective, sequential chemical ligations.
Influence of Substituents: The electronic nature of substituents on both the triazine ring (like the 4-phenyl group) and the reacting partner significantly influences reaction rates and pathways. Future work will systematically quantify these effects to create predictive models for reactivity.
Photochemistry: The photochemical behavior of 4-phenyl-1,2,3-triazine, including potential ring-opening and rearrangement reactions upon irradiation, remains a fertile ground for investigation.
Elucidating these mechanisms is fundamental for harnessing the full synthetic potential of 4-phenyl-1,2,3-triazine as a building block for more complex heterocyclic systems.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules like 4-phenyl-1,2,3-triazine. Future research will heavily rely on advanced modeling to predict properties and guide experimental work, saving significant time and resources.
Density Functional Theory (DFT) and other quantum chemical methods are being used to investigate the molecular structure, vibrational spectra, and electronic properties of triazine derivatives. For 4-phenyl-1,2,3-triazine, computational studies can provide insights into:
Structure-Activity Relationships (SAR): Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be used to build predictive models. These models correlate the structural features of triazine derivatives with their biological or material properties, guiding the design of new compounds with enhanced activity.
Reaction Mechanisms: As mentioned previously, computational studies are vital for mapping out reaction energy profiles, identifying transition states, and corroborating experimentally observed reaction pathways.
Electronic and Photophysical Properties: Modeling can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for applications in organic electronics. This allows for the in-silico design of triazine-based materials for applications like solar cells or OLEDs.
Molecular Docking: For biological applications, docking simulations can predict the binding modes of 4-phenyl-1,2,3-triazine derivatives within the active sites of target proteins, helping to rationalize their activity and guide the design of more potent inhibitors.
The synergy between computational prediction and experimental validation will be a hallmark of future research, enabling a more rational and efficient design cycle for new functional molecules based on the 4-phenyl-1,2,3-triazine scaffold.
Investigation of Supramolecular Interactions and Self-Assembly
The 1,2,3-triazine ring, particularly when functionalized with a phenyl group, possesses unique electronic features that make it an attractive building block for supramolecular chemistry. The nitrogen-rich heterocycle can participate in various non-covalent interactions, which are key to designing self-assembling systems and functional materials.
Future research in this area will focus on:
Hydrogen and Halogen Bonding: The polarized C-H bonds and nitrogen atoms of the triazine ring can act as hydrogen bond donors and acceptors, respectively. The 4-phenyl substituent can be further functionalized to introduce stronger hydrogen or halogen bonding sites.
π-π Stacking: The aromatic nature of both the triazine and the phenyl rings allows for π-π stacking interactions, which can drive the self-assembly of molecules into ordered one-, two-, or three-dimensional structures.
Anion Recognition: The electron-deficient nature of the triazine ring can be exploited for anion recognition and sensing. Cationic triazolium analogues, which could be conceptually derived from triazines, are effective receptors for anions.
Host-Guest Chemistry: Macrocycles incorporating the 4-phenyl-1,2,3-triazine unit could be designed as hosts for specific guest molecules, with applications in sensing, catalysis, or molecular transport.
By systematically studying and harnessing these weak interactions, researchers aim to create complex, ordered architectures from 4-phenyl-1,2,3-triazine building blocks, leading to materials with novel functions.
| Interaction Type | Description | Potential Application for 4-phenyl-1,2,3-triazine Systems |
| Hydrogen Bonding | Interaction involving a hydrogen atom located between two electronegative atoms. | Directing crystal packing, formation of tapes or rosettes, molecular recognition. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Formation of columnar structures, charge transport in organic electronics. |
| Anion-π Interactions | Favorable interaction between an anion and the face of an electron-deficient π-system. | Development of sensors for environmentally or biologically relevant anions. |
| Coordination Bonds | Interaction between the nitrogen lone pairs and metal ions. | Construction of metal-organic frameworks (MOFs) and coordination polymers. |
Integration into Nanoscale Systems
The unique properties of 4-phenyl-1,2,3-triazine make it a candidate for integration into nanoscale systems and molecular devices. Its defined structure and potential for functionalization allow it to serve as a precise component in the bottom-up construction of nanotechnology.
Emerging trends in this field include:
Molecular Wires and Switches: Linear oligomers or polymers containing the 4-phenyl-1,2,3-triazine unit could be investigated for their charge transport properties, potentially acting as molecular wires. The conformation of the molecule could be switched using external stimuli (e.g., light, pH), altering its electronic properties.
Functionalization of Nanoparticles: The triazine moiety can be used as a ligand to cap or functionalize the surface of metal or semiconductor nanoparticles. This can modify the nanoparticles' solubility, stability, and electronic properties, or introduce specific recognition sites.
Components of Molecular Machines: The ability to form interlocked structures like rotaxanes and catenanes, as demonstrated with related triazolium systems, suggests that 1,2,3-triazine derivatives could be incorporated into molecular machines where movement is controlled at the molecular level.
Development of Smart Materials with Tunable Properties
A major goal in materials science is the creation of "smart" materials that can respond to external stimuli in a controlled and predictable manner. The 4-phenyl-1,2,3-triazine scaffold is a promising platform for developing such materials due to its chemical stability and versatile functionalization potential.
Future research will likely target the development of:
Stimuli-Responsive Polymers: Incorporating 4-phenyl-1,2,3-triazine units into polymer backbones or as side chains could impart responsiveness to stimuli such as light, temperature, pH, or the presence of specific ions. This could lead to materials for drug delivery, sensors, or self-healing applications.
Photo- and Electroluminescent Materials: Triazine derivatives are extensively researched for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The electron-deficient triazine core, combined with electron-donating groups, can create molecules with tunable emission colors and high quantum efficiencies. Research into 4-phenyl-1,2,3-triazine derivatives could uncover new phosphorescent or thermally activated delayed fluorescence (TADF) emitters.
Nonlinear Optical (NLO) Materials: The asymmetric charge distribution in suitably designed triazine derivatives can lead to significant NLO properties, which are useful for applications in telecommunications and optical computing. The development of 4-phenyl-1,2,3-triazine-based chromophores is a potential avenue for new NLO materials.
The continued exploration of 4-phenyl-1,2,3-triazine and its analogues promises to yield a new generation of advanced materials with properties tailored for a wide range of cutting-edge applications.
Q & A
Q. Data Contradiction Analysis :
- Stability : 1,2,3-Triazines are computationally predicted to be less stable than 1,3,5-triazines due to repulsive lone-pair interactions between vicinal nitrogens . However, experimental stabilization via electron-withdrawing substituents (e.g., phenyl or CO₂Me) challenges this assumption .
- Synthetic Routes : Some studies emphasize thermal rearrangements , while newer methods prioritize metal-free, room-temperature protocols . Researchers must reconcile these approaches by comparing reaction yields, scalability, and substituent tolerance.
How can researchers design experiments to study the mechanistic pathways of 4-phenyl-1,2,3-triazine in IEDDA reactions?
Q. Methodological Guidance :
- Kinetic Studies : Monitor reaction rates under varying temperatures and substituents to establish Hammett plots .
- Isotopic Labeling : Use -labeled triazines to track nitrogen migration during cycloaddition.
- Computational Mapping : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental data to model transition states and regioselectivity .
What are the limitations of current chromatographic methods for analyzing 4-phenyl-1,2,3-triazine in complex mixtures?
Q. Basic Research Focus :
- HPLC Challenges : Poor retention of polar triazines on reverse-phase columns. Mitigate via ion-pairing agents (e.g., tetrabutylammonium bromide) .
- GC-MS Compatibility : Thermal instability requires derivatization (e.g., silylation) .
- Hyphenated Techniques : LC-MS/MS with ESI+ ionization improves sensitivity for trace analysis .
How do steric and electronic effects of the 4-phenyl group impact the supramolecular assembly of 1,2,3-triazine derivatives?
Advanced Research Focus :
The phenyl group enhances π-π stacking in crystal lattices, as observed in triazole-thione analogs . Steric hindrance from ortho-substituted phenyls disrupts packing, while para-substituents promote ordered structures. Researchers should explore co-crystallization with aromatic guests (e.g., fullerenes) to engineer functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
